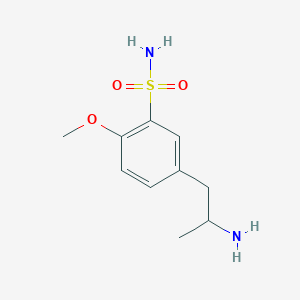

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Vue d'ensemble

Description

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its interesting pharmacological properties and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves several synthetic steps. One common method includes the ammoniation hydrogenation reaction catalyzed by Pd/C in an organic solvent. This process uses chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzenesulfonamide as starting materials. The product is then acidified to form a hydrochlorate, followed by further reaction with alkali to produce the final compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and optical purity, making it suitable for use as an intermediate in pharmaceutical manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Treatment of Benign Prostatic Hyperplasia (BPH)

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist. It specifically targets the alpha-1A subtype, which is predominantly found in the prostate. This selectivity allows for effective relief of urinary symptoms associated with BPH without significantly affecting blood pressure, making it a preferred choice for patients with hypertension .

1.2 Mechanism of Action

The compound works by relaxing the smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms such as frequent urination and difficulty in starting urination. It achieves this by blocking the alpha-1 adrenergic receptors, which are responsible for muscle contraction in these areas .

3.1 Pharmacokinetic Properties

Tamsulosin exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life that supports once-daily dosing. Studies have shown that it reaches peak plasma concentrations within 4 to 6 hours post-administration .

3.2 Side Effects and Considerations

While generally well-tolerated, Tamsulosin can cause side effects such as dizziness, headache, and potential impacts on sperm parameters in males . The safety profile indicates that it does not significantly lower blood pressure, differentiating it from non-selective alpha blockers.

Case Studies

Several clinical studies have investigated the efficacy and safety of Tamsulosin:

- Efficacy in BPH Management : A randomized controlled trial demonstrated that patients receiving Tamsulosin reported significant improvements in urinary symptoms compared to placebo groups .

- Impact on Sperm Parameters : A study evaluated the effects of Tamsulosin on sperm quality in healthy men, revealing potential negative impacts on sperm parameters, which warrants further investigation into its long-term effects on male fertility .

Mécanisme D'action

The mechanism of action of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts by disrupting serotonergic circuits as a serotonin–norepinephrine–dopamine reuptake inhibitor. This interaction affects neurotransmitter levels in the brain, leading to its stimulant and hallucinogenic properties. The compound also interacts with dopamine transporters and 5-HT2A and 5-HT2B receptors, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

5-(2-Aminopropyl)benzofuran (5-APB): Known for its stimulant and entactogenic effects.

6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with slight differences in its pharmacological profile.

N-Methyl-5-(2-aminopropyl)benzofuran (5-MAPB): A methylated derivative with enhanced potency.

3,4-Methylenedioxyamphetamine (MDA): A well-known psychoactive compound with similar structural features.

3,4-Methylenedioxymethamphetamine (MDMA): Another related compound with empathogenic and stimulant properties

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and pharmacological effects.

Activité Biologique

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, commonly known as a precursor to Tamsulosin, exhibits significant biological activity due to its interactions with various biological systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS. Its structure features a sulfonamide group, which is crucial for its biological activity. The methoxy and aminopropyl groups enhance its interaction with biological targets.

Primary Targets

This compound primarily targets:

- Serotonin Transporter (SERT)

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

This compound acts as a substrate-type releaser at these transporters, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The modulation of these neurotransmitter systems is associated with various behavioral effects, including increased locomotion and euphoric sensations.

Therapeutic Uses

Interaction with Receptors

The compound interacts with various receptors, notably:

- Alpha-1 Adrenergic Receptors : Critical for urinary function.

- Monoamine Receptors : Influences serotonergic and dopaminergic signaling pathways.

These interactions highlight the compound's potential side effects and therapeutic benefits when used clinically.

Pharmacokinetics

This compound is metabolized by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens in clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effects of this compound:

Propriétés

IUPAC Name |

5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORITYIZDHJCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251764 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112244-38-9 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the (R)-enantiomer of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Tamsulosin synthesis?

A1: The research highlights the importance of utilizing optically pure (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the synthesis of (R)-Tamsulosin [, ]. Tamsulosin's biological activity is primarily attributed to its (R)-enantiomer, making the use of the corresponding (R)-enantiomer of the intermediate crucial for obtaining a pharmacologically active final product.

Q2: What alternative synthetic routes exist for producing Tamsulosin from this compound?

A2: One approach involves reacting this compound with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent []. This method offers the advantage of potentially reducing the formation of undesirable byproducts, such as 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide.

Q3: Are there any reported strategies to improve the purity of Tamsulosin synthesized using this compound?

A3: Research suggests that controlling the concentration of specific byproducts during synthesis can enhance the purity of the final Tamsulosin product []. For instance, monitoring the levels of 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide can serve as a quality control measure during Tamsulosin production.

Q4: What is the role of organophosphorus compounds in the synthesis of Tamsulosin from this compound?

A4: Organophosphites, such as Triethyl phosphite, Trimethyl phosphite, and Tributyl phosphite, can function as solvents in the reaction between this compound and 2-(o-ethoxyphenoxy)ethyl bromide to yield Tamsulosin []. The choice of organophosphite can potentially influence reaction yield and product purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.